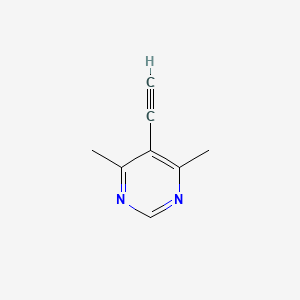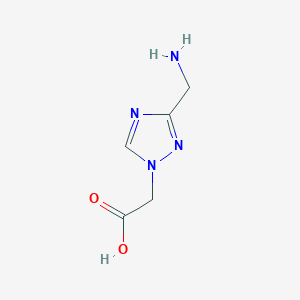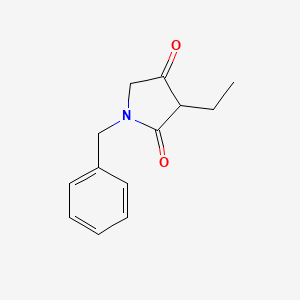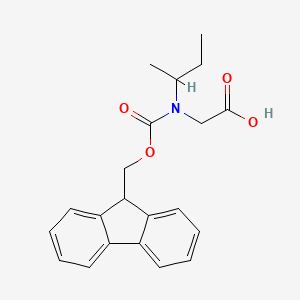![molecular formula C7H15NO B13549220 2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
2-[1-(Methylamino)cyclobutyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Methylamino)cyclobutyl]ethanol is a chemical compound with the molecular formula C7H15NO It is characterized by a cyclobutyl ring substituted with a methylamino group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)cyclobutyl]ethanol typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Amination: The cyclobutyl ring is then subjected to amination to introduce the methylamino group. This step often requires the use of methylamine and suitable catalysts under controlled temperature and pressure conditions.
Ethanol Addition: Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction. This step may involve the use of ethanol and a base to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[1-(Methylamino)cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ethanol moiety can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
科学的研究の応用
2-[1-(Methylamino)cyclobutyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[1-(Methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[1-(Amino)cyclobutyl]ethanol
- 2-[1-(Ethylamino)cyclobutyl]ethanol
- 2-[1-(Propylamino)cyclobutyl]ethanol
Uniqueness
2-[1-(Methylamino)cyclobutyl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2-[1-(methylamino)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-7(5-6-9)3-2-4-7/h8-9H,2-6H2,1H3 |
InChIキー |
HPVADZZJBGIOSB-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)


![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)


![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
